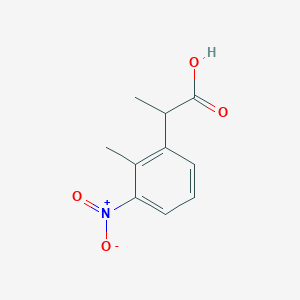

2-(2-Methyl-3-nitrophenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Methyl-3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of propanoic acid, where the phenyl ring is substituted with a methyl group at the second position and a nitro group at the third position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-3-nitrophenyl)propanoic acid typically involves the nitration of 2-methylphenylpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst like palladium on carbon to yield 2-(2-Methyl-3-aminophenyl)propanoic acid.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Reduction: 2-(2-Methyl-3-aminophenyl)propanoic acid.

Substitution: Various halogenated derivatives depending on the substituent introduced.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

2-(2-Methyl-3-nitrophenyl)propanoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

- Oxidation : The nitro group can be reduced to form amino derivatives, such as 2-(2-Methyl-3-aminophenyl)propanoic acid.

- Reduction : The compound can be reduced using hydrogen gas in the presence of catalysts like palladium on carbon.

- Substitution : Electrophilic substitution reactions can occur on the aromatic ring, enabling the introduction of different substituents.

| Reaction Type | Reaction Conditions | Products Generated |

|---|---|---|

| Oxidation | Potassium permanganate or chromium trioxide | 2-(2-Methyl-3-aminophenyl)propanoic acid |

| Reduction | Hydrogen gas + Pd/C | 2-(2-Methyl-3-aminophenyl)propanoic acid |

| Substitution | Halogens + Lewis acid | Various halogenated derivatives |

Biological Applications

Enzyme Inhibition Studies

The compound has been utilized in biological research to study enzyme inhibition and protein-ligand interactions. Its ability to interact with specific molecular targets makes it valuable in pharmacological studies.

- Mechanism of Action : The nitro group participates in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. This can lead to inhibition of enzyme activity or modulation of receptor function.

Case studies have indicated that derivatives of this compound exhibit efficacy in models of transient cerebral ischemia, demonstrating potential therapeutic benefits in neurological conditions by reducing inflammation and improving neurological function .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a suitable candidate for various formulations.

Case Studies

- Neurological Studies : Research demonstrated that this compound derivatives effectively reduce PMN (polymorphonuclear neutrophil) infiltration and infarct size in models of cerebral ischemia . This highlights its potential role in developing treatments for stroke and related conditions.

- Pharmaceutical Development : The compound has been explored as a lead structure for developing nonsteroidal anti-inflammatory drugs (NSAIDs). Its modifications have led to compounds that inhibit cyclooxygenase enzymes, thereby reducing pain and inflammation while minimizing gastrointestinal side effects associated with traditional NSAIDs .

作用機序

The mechanism of action of 2-(2-Methyl-3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

類似化合物との比較

2-Methyl-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring.

2-Methyl-3-nitrophenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.

Uniqueness: 2-(2-Methyl-3-nitrophenyl)propanoic acid is unique due to the specific positioning of the methyl and nitro groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This compound’s propanoic acid moiety also provides distinct properties compared to its acetic acid or benzoic acid counterparts.

生物活性

2-(2-Methyl-3-nitrophenyl)propanoic acid is a substituted propanoic acid that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound's structure, featuring a nitrophenyl group, suggests possible interactions with biological targets, which may lead to significant pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H13N1O3, with a molecular weight of approximately 219.24 g/mol. The compound features a propanoic acid backbone with a methyl and nitro group attached to the phenyl ring, which enhances its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo redox reactions, potentially leading to the formation of reactive intermediates that can modify nucleophilic sites in proteins or nucleic acids. This interaction may result in:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

- Protein-Ligand Interactions : Its structural characteristics allow it to bind to proteins, influencing their function and potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0098 mg/mL |

| Pseudomonas aeruginosa | 0.039 mg/mL |

These results suggest that the compound has significant potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

| Cancer Cell Line | Growth Inhibition (%) at 1.0 × 10⁻⁴ M |

|---|---|

| Non-small lung cancer (NCI-H226) | 75% |

| Melanoma (SKMEL-28) | 97% |

| Renal cancer (A-498) | 84% |

These findings indicate that the compound may interfere with cellular proliferation pathways, making it a candidate for further development as an anticancer agent .

Case Studies

A study published in Nature evaluated a series of aryl propionic acid derivatives for their acaricidal activity against Psoroptes cuniculi, revealing that similar compounds exhibited significant biological activity at low concentrations . Although specific data on this compound was not highlighted in this study, the findings underscore the importance of structural modifications in enhancing biological efficacy.

特性

IUPAC Name |

2-(2-methyl-3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-8(7(2)10(12)13)4-3-5-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQBBKFKBSAAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。